molecular formula C31H34N8O2 B10850117 3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea

3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea

Cat. No.: B10850117
M. Wt: 550.7 g/mol
InChI Key: XUXPOYGCLABTCS-UHFFFAOYSA-N
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Description

L-159093 is a small molecule drug that functions as an angiotensin II receptor antagonist. It was initially developed by Merck & Co., Inc. and is primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-159093 involves multiple steps, starting with the preparation of biphenyl tetrazole derivatives. The key steps include:

Industrial Production Methods

Industrial production of L-159093 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

L-159093 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of L-159093 with modified functional groups, which are studied for their enhanced or altered biological activities .

Scientific Research Applications

L-159093 has a wide range of scientific research applications:

Mechanism of Action

L-159093 exerts its effects by antagonizing the angiotensin II receptor. This receptor is part of the renin-angiotensin system, which regulates blood pressure and fluid balance. By blocking the receptor, L-159093 prevents the actions of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II receptor, and the pathways involved are those related to vasoconstriction and aldosterone secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-159093 is unique due to its specific structural modifications that enhance its binding affinity and selectivity for the angiotensin II receptor. These modifications result in potentially fewer side effects and improved therapeutic efficacy compared to other similar compounds .

Properties

Molecular Formula

C31H34N8O2

Molecular Weight

550.7 g/mol

IUPAC Name

3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea

InChI

InChI=1S/C31H34N8O2/c1-5-6-11-28-33-27-17-16-23(32-31(41)38(4)20(2)3)18-26(27)30(40)39(28)19-21-12-14-22(15-13-21)24-9-7-8-10-25(24)29-34-36-37-35-29/h7-10,12-18,20H,5-6,11,19H2,1-4H3,(H,32,41)(H,34,35,36,37)

InChI Key

XUXPOYGCLABTCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C=C(C=C2)NC(=O)N(C)C(C)C)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

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